N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide
Description
N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a trifluoroacetyl group, making it highly reactive and versatile in chemical reactions.
Properties
Molecular Formula |
C20H19F3N2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-12-18(25(14(2)26)15-8-4-3-5-9-15)16-10-6-7-11-17(16)24(13)19(27)20(21,22)23/h3-11,13,18H,12H2,1-2H3/t13-,18+/m1/s1 |
InChI Key |
YJKGUSSLSPZVCL-ACJLOTCBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=O)C(F)(F)F)N(C3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(F)(F)F)N(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves a multi-step process. One common method includes the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired compound with significant purity.
Chemical Reactions Analysis
N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different substituted quinolines.
Scientific Research Applications
N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It exhibits significant pharmaceutical activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoroacetyl group is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is crucial in its antibacterial and antifungal activities, where it disrupts the normal function of microbial cells .
Comparison with Similar Compounds
N-[(2R,4S)-2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: This compound also features a trifluoroacetyl group and exhibits similar biological activities.
4-hydroxy-2-quinolones: These compounds share the quinoline core and have been extensively studied for their pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
